4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Application in Drug Development
A novel synthesis route for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which could be a related compound, involves a two-step process from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, demonstrating its utility as an intermediate for further chemical modifications (Ogurtsov & Rakitin, 2021). This process highlights the compound's relevance in synthesizing substances with potential pharmacological uses.
Catalytic Actions and Chemical Transformations
Research on 4-chloro-1H-pyrazolo[3,4-d]pyrimidines has shown that these compounds can undergo nucleophilic aroylation with aromatic aldehydes, catalyzed by specific salts, to form aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This reaction pathway is crucial for developing compounds with various potential applications, including therapeutic agents (Miyashita et al., 1990).
Biological Activities and Pharmacological Potential
Several studies have focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, revealing their potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized via condensation reactions involving 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine or related chemicals, demonstrate the significance of these intermediates in drug discovery and development for various health conditions (Rahmouni et al., 2016).
Chemical Characterization and Structural Analysis
The structural characterization of compounds derived from 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, including elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, provides a foundation for understanding their chemical properties and potential applications. This analytical approach ensures the accurate identification of compounds and their suitability for further research and application in medicinal chemistry (Ogurtsov & Rakitin, 2021).
Future Directions
properties
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWEIXFHXCBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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